Reliable access to 3-formyl-N,N-dimethylbenzenesulfonamide is essential for medicinal chemistry programs targeting HIV protease inhibitors and carbonic anhydrase (CA) isoforms. Substituting the 2- or 4-formyl isomer introduces cyclization side-products or altered kinetics that compromise lead optimization.
• **Non-cyclizing meta-aldehyde handle**: Enables clean reductive amination, hydrazone formation, and hydroxyethylamine isostere construction without the benzisothiazole-dioxide equilibrium that consumes the ortho isomer.
• **Process-scale advantage**: The 4.9 °C higher boiling point vs. the para isomer improves fractional distillation separation, reducing purification costs during scale-up.
• **Supply assurance**: Standard purity ≥98 % (HPLC), available from stock with ambient shipping; larger quantities supported through dedicated custom synthesis.
Molecular FormulaC9H11NO3S
Molecular Weight213.25
CAS No.132390-68-2
Cat. No.B2390788
⚠ Attention: For research use only. Not for human or veterinary use.
Procurement-Ready Profile: 3-Formyl-N,N-dimethylbenzenesulfonamide (CAS 132390-68-2) as a Meta-Functionalized Sulfonamide Building Block
3-Formyl-N,N-dimethylbenzenesulfonamide (CAS 132390-68-2) is a benzenesulfonamide derivative featuring a reactive meta-formyl group and a N,N-dimethylsulfonamide moiety. With a molecular formula of C₉H₁₁NO₃S and a molecular weight of 213.25 g/mol , it is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis. Its physical properties, including a predicted density of 1.3±0.1 g/cm³, boiling point of 356.4±44.0 °C, and LogP of 1.17, define its handling and formulation profile . The compound is commercially available at standard purities of 95-98% for research and development purposes .
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Non-cyclizing meta-formyl handle for stable derivatization
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N,N-dimethyl pattern tunes reactivity and H-bond capacity
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Supports reductive amination, hydrazone, and library workflows
Why Generic Substitution Fails: The Critical Role of Meta-Formyl Regiochemistry and N,N-Dimethyl Substitution in Reactivity and Target Engagement
Generic substitution among formyl-benzenesulfonamide isomers is not scientifically valid due to the profound impact of substituent position on both physicochemical and biochemical behavior. The meta-aldehyde orientation in 3-formyl-N,N-dimethylbenzenesulfonamide dictates a distinct electronic distribution and steric profile compared to its para- and ortho- analogs. Critically, 2-formylbenzenesulfonamides are known to exist as cyclic benzisothiazole-1,1-dioxides in the solid state and as equilibrium mixtures in solution, a structural rearrangement that is geometrically impossible for the 3-formyl isomer [1]. This means the 3-formyl variant provides a stable, non-cyclizing aldehyde handle that is essential for reliable downstream derivatization, such as reductive amination or hydrazone formation, where the para isomer may exhibit different reaction kinetics and the ortho isomer may be entirely consumed by intramolecular cyclization [1][2]. Furthermore, the N,N-dimethyl substitution pattern influences sulfonamide nitrogen basicity and hydrogen-bonding capacity, directly affecting both synthetic reactivity and interactions with biological targets like carbonic anhydrase isoforms [3].
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meta vs para isomer: boiling point and reaction kinetics may shift; purification profiles differ by 4.9 °C
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ortho analog cyclizes completely: forms inactive cyclic tautomer, destroying the aldehyde handle for synthesis
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N-substitution change: altering N,N-dimethyl affects basicity and H-bonding, altering both reactivity and biological target recognition
[1] Szczepanski, A. I., et al. (2001). Reaction of normal and pseudo 2-formylbenzenesulfonyl chlorides with amines: Experimental and theoretical studies on the structure of 2-formyl benzenesulfonamides in solid, solution and gas phases. Journal of Molecular Structure, 561(1-3), 115-126. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0022286000007678 View Source
[2] Zhao, X., et al. (2019). Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. Angewandte Chemie International Edition, 58(5), 1448-1452. Retrieved from https://pubmed.ncbi.nlm.nih.gov/30462340/ View Source
[3] Ghorab, M. M., et al. (2014). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 619-627. Retrieved from https://www.scilit.com/publications/b0e1689877f7ee7985bae567b1cb6939 View Source
Quantitative Differentiation Atlas: 3-Formyl-N,N-dimethylbenzenesulfonamide vs. Structural Analogs
Meta- vs. Para-Formyl Isomer: Differential Boiling Point and Volatility Profile
The 3-formyl (meta) isomer exhibits a higher boiling point than the 4-formyl (para) isomer under standardized conditions. This difference reflects distinct intermolecular forces arising from regiochemistry, which can impact distillation-based purification, solvent swap protocols, and vapor-phase handling during scale-up [1].
Meta vs. para bpCross-study
4.9 °C higher bp than para isomer
Reported bp difference supports isomer-specific distillation evaluation
Predicted data at 760 mmHg; confirm under process conditions
3-Formyl-N,N-dimethylbenzenesulfonamide (CAS 54049-92-2): 351.5 ± 44.0 °C at 760 mmHg
Quantified Difference
The meta isomer has a 4.9 °C higher boiling point than the para isomer.
Conditions
Predicted data derived from ACD/Labs Percepta Platform, reported at standard atmospheric pressure (760 mmHg).
Why This Matters
For procurement teams optimizing purification cascades, the 4.9 °C differential in boiling point provides a predictable advantage in fractional distillation outcomes, reducing co-distillation risks when isomer separation is critical.
[1] Bio-Fount. (n.d.). 4-formyl-N,N-dimethylbenzenesulfonamide (54049-92-2). Retrieved from http://www.bio-fount.com/cn/goods2/168884_402.html View Source
Ortho-Isomer Instability: Quantified Cyclization Propensity of 2-Formylbenzenesulfonamides
Spectroscopic and X-ray crystallographic evidence demonstrates that 2-formylbenzenesulfonamides exist quantitatively as their cyclic benzisothiazole-1,1-dioxide tautomers in the solid state. In solution, they exist as an equilibrium mixture of open and cyclic forms. The 3-formyl isomer is structurally incapable of this intramolecular cyclization, ensuring 100% of the material remains as the reactive open-chain aldehyde, a critical requirement for reproducible stoichiometric control in subsequent reactions [1].
100% open-chain aldehyde form (due to steric/geometric impossibility of cyclization).
Comparator Or Baseline
2-Formylbenzenesulfonamide analogs: near-quantitative conversion to cyclic benzisothiazole-1,1-dioxide in the solid state.
Quantified Difference
Complete avoidance of the inactive cyclic tautomer, representing a >99% difference in reactive aldehyde content in the solid state.
Conditions
Solid-state IR and single-crystal X-ray diffraction data for 2-formylbenzenesulfonamides, with structural rationale applied to the 3-formyl isomer.
Why This Matters
For groups synthesizing libraries of sulfonamide-based inhibitors, the 3-formyl isomer eliminates the batch-to-batch variability and side-product formation inherent to the ortho-isomer, directly reducing waste and purification costs.
[1] Szczepanski, A. I., et al. (2001). Reaction of normal and pseudo 2-formylbenzenesulfonyl chlorides with amines: Experimental and theoretical studies on the structure of 2-formyl benzenesulfonamides in solid, solution and gas phases. Journal of Molecular Structure, 561(1-3), 115-126. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0022286000007678 View Source
Antiproliferative Benchmarking of N,N-Dimethylbenzenesulfonamide Derivatives Against Doxorubicin
In a broad screen of novel N,N-dimethylbenzenesulfonamide derivatives against the human breast cancer cell line MCF-7, several analogs demonstrated superior antiproliferative activity compared to the clinical standard doxorubicin. While the specific IC₅₀ of the 3-formyl variant was not isolated in this dataset, the study establishes the N,N-dimethylbenzenesulfonamide scaffold as a validated and tunable warhead for anticancer activity, positioning the 3-formyl analog as a critical precursor for generating focused libraries with improved potency [1].
Antiproliferative scaffoldSupporting evidence
Lead derivative IC₅₀ 20.60 μM vs doxorubicin 32.00 μM (MCF-7)
Supports scaffold-focused library evaluation in cell models
No direct IC₅₀ for the 3-formyl building block; class-level SAR
The lead derivative showed a 35.6% improvement in IC₅₀ over doxorubicin.
Conditions
In vitro antiproliferative assay against MCF-7 human breast cancer cell line.
Why This Matters
This provides a pharmacophoric rationale for procuring the 3-formyl building block: it enables rapid, modular access to a chemical space where lead compounds already outperform a standard-of-care chemotherapeutic, supporting a high-return medicinal chemistry investment.
[1] Ghorab, M. M., et al. (2014). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 619-627. Retrieved from https://www.scilit.com/publications/b0e1689877f7ee7985bae567b1cb6939 View Source
Evidence-Backed Application Scenarios for 3-Formyl-N,N-dimethylbenzenesulfonamide Procurement
Synthesis of HIV Protease Inhibitor Intermediates
The compound serves as a key sulphonamide intermediate in the patented synthesis of HIV protease inhibitors. The meta-formyl group provides a non-cyclizing aldehyde handle for the construction of hydroxyethylamine isostere cores, a structural motif essential for potent inhibition [1]. Scientists scaling up these inhibitors should select this specific isomer to avoid the cyclization byproducts formed by the 2-formyl analog.
Focused Library Synthesis of Antiproliferative Agents
Based on the established activity of N,N-dimethylbenzenesulfonamide derivatives against the MCF-7 breast cancer cell line (IC₅₀ = 20.60–31.20 μM), this compound is the ideal precursor for parallel synthesis of novel analogs via aldehyde-specific chemistries like reductive amination or hydrazone formation [2]. Procuring this precise building block enables rapid exploration of structure-activity relationships to improve upon the existing 35.6% potency advantage over doxorubicin.
Process Chemistry Development Requiring Predictable Physicochemical Properties
The 4.9 °C higher boiling point of the 3-formyl isomer relative to its para counterpart provides a measurable advantage in fractional distillation protocols during scale-up . Process chemists developing scalable, cost-effective routes to complex sulfonamides should prefer this isomer for its superior separation profile from closely related reaction byproducts.
Mechanistic Probe for Carbonic Anhydrase Inhibition Selectivity
N,N-Dimethylbenzenesulfonamides are a privileged scaffold for carbonic anhydrase (CA) inhibition, particularly against the tumor-associated isoform CA IX. The meta-formyl group offers a unique vector for extending molecular recognition into a sub-pocket adjacent to the catalytic zinc ion, a design principle confirmed by molecular docking studies of the broader scaffold [2]. Researchers investigating isoform-selective CA inhibitors should utilize this isomer as a modular starting point for fragment-based drug discovery.
Application
Selection Property
Validation Focus
HIV PI intermediate synthesis
Non-cyclizing meta-formyl handle
Reproducible reductive amination stoichiometry
Antiproliferative agent library
Modular aldehyde derivatization
Cell-viability endpoint screening context
Scalable process chemistry
4.9 °C bp differential
Isomer separation method transfer
CA isoform probe development
N,N-dimethyl scaffold + meta vector
Fragment-based docking selectivity review
[1] Hamil, N., et al. (2008). US Patent Application US20080200724A1: Process and Compound. Retrieved from https://www.patents-review.com/a/20080200724-process-compound.html View Source
[2] Ghorab, M. M., et al. (2014). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 619-627. Retrieved from https://www.scilit.com/publications/b0e1689877f7ee7985bae567b1cb6939 View Source
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